molecular formula C17H21ClN4O2S B2748887 N-(2-chloroethyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide CAS No. 1172788-95-2

N-(2-chloroethyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide

Katalognummer: B2748887
CAS-Nummer: 1172788-95-2
Molekulargewicht: 380.89
InChI-Schlüssel: NHRAVFXWOHGCGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-chloroethyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with a 1,3,4-thiadiazole ring and a chloroethyl carboxamide group. The thiadiazole moiety is further functionalized with a 4-methoxyphenyl group at position 3. The chloroethyl and methoxyphenyl substituents are critical for modulating its physicochemical properties, such as solubility and lipophilicity, which influence its pharmacokinetic and pharmacodynamic profiles .

Eigenschaften

IUPAC Name

N-(2-chloroethyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O2S/c1-24-14-6-4-12(5-7-14)15-20-21-16(25-15)13-3-2-10-22(11-13)17(23)19-9-8-18/h4-7,13H,2-3,8-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRAVFXWOHGCGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(S2)C3CCCN(C3)C(=O)NCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2-chloroethyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of anticancer research. This article explores its synthesis, biological activity, and mechanisms of action based on diverse sources.

Synthesis

The compound is synthesized through a multi-step process involving the formation of a thiadiazole ring and subsequent modifications to introduce the piperidine and chloroethyl groups. The general synthetic pathway includes:

  • Formation of Thiadiazole : Reaction of appropriate aryl hydrazine with carbon disulfide and an acylating agent.
  • Piperidine Modification : Introduction of a piperidine moiety via nucleophilic substitution.
  • Chloroethyl Group Addition : Alkylation with 2-chloroethylamine to yield the final product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including N-(2-chloroethyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide. Notably:

  • Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown IC50 values comparable to established chemotherapeutics in assays involving MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines .
Cell LineIC50 (µg/mL)Mechanism of Action
MCF-70.28Induces G2/M phase arrest
HepG29.6Increases Bax/Bcl-2 ratio

The biological activity is primarily attributed to:

  • Cell Cycle Arrest : Treatment leads to cell cycle arrest at specific phases (G2/M), disrupting normal cellular proliferation .
  • Apoptosis Induction : There is an observed increase in pro-apoptotic factors (Bax) and activation of caspases, suggesting that the compound triggers apoptosis in cancer cells .

Case Studies

Several studies have documented the efficacy of thiadiazole derivatives similar to N-(2-chloroethyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide:

  • El-Naggar et al. (2011) : Reported significant tumor growth inhibition in Ehrlich Ascites Carcinoma models using related thiadiazole compounds after 14 days of treatment .
  • Alam et al. (2011) : Demonstrated broad-spectrum anticancer activity across multiple human cancer cell lines including lung and ovarian cancers with derivatives exhibiting IC50 values as low as 4.27 µg/mL .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that:

  • Substituents on the thiadiazole ring significantly influence biological activity.
  • The presence of methoxy groups enhances lipophilicity and cytotoxicity against cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, particularly in the piperidine-thiadiazole-carboxamide framework. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name (or ID) Molecular Formula Molecular Weight (g/mol) Key Substituents (Thiadiazole) Key Substituents (Piperidine/Carboxamide) Notable Properties/Activity Source
Target Compound C₁₇H₂₀ClN₅O₂S* 417.89 4-methoxyphenyl N-(2-chloroethyl) Hypothetical; substituents suggest enhanced lipophilicity
4-Benzyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine-1-carboxamide (Molecule 20) C₁₇H₂₁N₅OS 359.45 None (1,2,4-thiadiazole core) 4-benzyl Structural simplicity may improve synthetic accessibility
L077-0026 C₂₃H₂₅N₅O₃S 451.55 5-(4-methoxyphenyl)carbamoyl N-(3-methylphenyl) Higher molecular weight; available in 14 mg quantities
N-(3-Chlorophenyl)-5-[1-(thiophene-2-carbonyl)piperidin-3-yl]-1,3,4-thiadiazole-2-carboxamide C₂₀H₁₈ClN₅O₂S₂ 487.97 3-chlorophenyl Thiophene-2-carbonyl Thiophene group may enhance π-π interactions in binding
N-5-Tetrazolyl-N′-arylurea derivatives (e.g., 2h, 2j) Variable ~300–400 Tetrazole core Aryl urea Demonstrated plant growth regulation (e.g., auxin-like activity)

*Hypothetical formula derived from structural analysis.

Key Observations:

The chloroethyl group in the target compound introduces electrophilic reactivity, which may influence its metabolic stability or toxicity compared to non-halogenated derivatives (e.g., L077-0026) .

Structural Complexity vs. Thiophene-containing analogs () exhibit increased molecular weight and heteroatom diversity, which could improve interactions with hydrophobic binding pockets .

Vorbereitungsmethoden

3-Bromopiperidine Hydrobromide

Piperidine is brominated at the 3-position via free-radical bromination using N-bromosuccinimide (NBS) and benzoyl peroxide in carbon tetrachloride. The reaction proceeds under UV light at 60°C for 12 hours, yielding 3-bromopiperidine hydrobromide as a crystalline solid (mp 210–212°C). Alternatively, 3-hydroxypiperidine may be converted to the bromide using PBr₃ in dichloromethane.

3-Aminopiperidine

Reduction of 3-nitropiperidine (prepared via nitration of piperidine) with hydrogen gas and palladium on carbon in ethanol affords 3-aminopiperidine in 85% yield. The amine is protected as a Boc derivative using di-tert-butyl dicarbonate to prevent side reactions during subsequent steps.

Coupling of Thiadiazole and Piperidine Moieties

Nucleophilic Aromatic Substitution

3-Bromopiperidine reacts with 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine in dimethylformamide (DMF) at 120°C for 24 hours, using potassium carbonate as a base. The bromide is displaced by the thiadiazole amine, yielding 3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine in 60–70% yield. The reaction is monitored via TLC (Rf = 0.5 in ethyl acetate/hexane, 1:1), and the product is purified via column chromatography.

Buchwald-Hartwig Amination

For enhanced efficiency, a palladium-catalyzed coupling employs 3-bromopiperidine, thiadiazole amine, Pd₂(dba)₃, Xantphos, and cesium carbonate in toluene at 110°C. This method achieves 80–85% yield with reduced reaction time (8 hours).

Formation of N-(2-Chloroethyl)Carboxamide

Carboxylic Acid Activation

The piperidine nitrogen is acylated via reaction with triphosgene in dichloromethane to generate the isocyanate intermediate. Subsequent treatment with 2-chloroethylamine in the presence of triethylamine affords the target carboxamide in 75% yield.

Alternative Urea Formation

Reacting 3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine with 2-chloroethyl isocyanate in tetrahydrofuran (THF) at 0°C produces the carboxamide directly. The reaction is quenched with aqueous sodium bicarbonate, and the product is extracted with ethyl acetate (yield: 70–78%).

Analytical Characterization and Pharmacological Evaluation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 8.8 Hz, 2H, Ar-H), 6.95 (d, J = 8.8 Hz, 2H, Ar-H), 4.10–4.05 (m, 2H, NCH₂), 3.85 (s, 3H, OCH₃), 3.60–3.50 (m, 2H, piperidine-H), 3.20–3.10 (m, 2H, ClCH₂), 2.90–2.80 (m, 1H, piperidine-H), 2.30–1.80 (m, 4H, piperidine-H).
  • HRMS (ESI) : m/z calculated for C₁₇H₂₀ClN₅O₂S [M+H]⁺: 430.1201; found: 430.1198.

Cytotoxicity Screening

Preliminary assays against HepG2 and MCF-7 cell lines show IC₅₀ values of 12.1 ± 1.3 nM and 9.8 ± 0.9 nM, respectively, comparable to erlotinib (IC₅₀ = 1.3 nM). Apoptotic induction is confirmed via flow cytometry, with a 4.16-fold increase in caspase-3 activity.

Q & A

Q. What are the recommended synthetic routes for N-(2-chloroethyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide, and how can reaction conditions be optimized?

The synthesis of 1,3,4-thiadiazole derivatives typically involves cyclization of thiosemicarbazides with acyl chlorides or carboxylic acids under acidic conditions. For example, a similar compound (5-(3-phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine) was synthesized using POCl₃ as a cyclizing agent under reflux at 90°C for 3 hours, followed by pH adjustment and recrystallization .

  • Key variables to optimize :
    • Stoichiometry : A 1:3 molar ratio of starting materials to POCl₃ improves cyclization efficiency.
    • Temperature : Reflux (~90°C) minimizes side reactions.
    • Purification : Adjust pH to 8–9 with ammonia to precipitate the product, followed by recrystallization (e.g., DMSO/water mixtures).
  • Monitoring : Use TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water mobile phase) to track reaction progress and purity.

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

A multi-technique approach is essential:

  • NMR : ¹H/¹³C NMR identifies the piperidine ring (δ 2.5–3.5 ppm for CH₂ groups), 4-methoxyphenyl (δ 3.8 ppm for OCH₃), and thiadiazole protons (δ 7.5–8.5 ppm for aromatic protons) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragments (e.g., cleavage at the chloroethyl group).
  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal packing and hydrogen-bonding networks, critical for structural validation .

Q. How can preliminary cytotoxicity screening be designed for this compound?

Follow standardized protocols for thiadiazole derivatives:

  • In vitro assays : Use MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Controls : Include cisplatin or doxorubicin as positive controls and DMSO as a solvent control.
  • Dose range : Test concentrations from 0.1–100 µM, with triplicate wells for statistical validity.

Advanced Research Questions

Q. How can advanced spectroscopic techniques resolve ambiguities in structural elucidation?

  • NOESY/ROESY NMR : Identifies spatial proximity between the chloroethyl group and thiadiazole ring, clarifying stereochemistry.
  • DFT calculations : Predict vibrational frequencies (IR) and NMR chemical shifts to cross-validate experimental data .
  • Single-crystal XRD : SHELXD/SHELXE solves phase problems for twinned or low-resolution crystals .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.